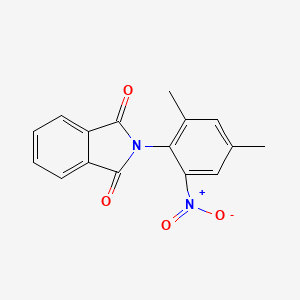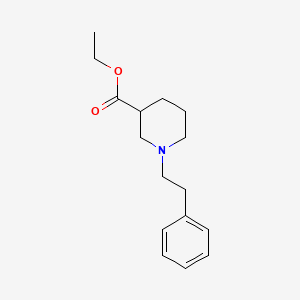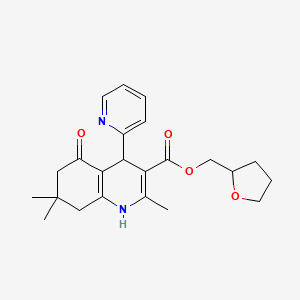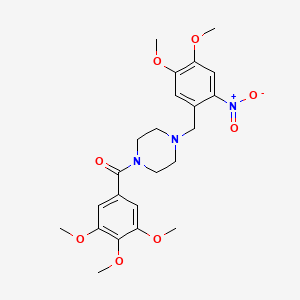
N-butyl-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent that has been in use since the 1950s. It is an effective repellent against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is a colorless, oily liquid with a slightly sweet odor. It is highly soluble in water and is stable under normal conditions.
Wirkmechanismus
The exact mechanism of action of N-butyl-3,4-dimethylbenzamide is not fully understood, but it is thought to work by interfering with the insect's ability to detect and locate its host. N-butyl-3,4-dimethylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for many blood-feeding insects.
Biochemical and Physiological Effects:
N-butyl-3,4-dimethylbenzamide has been shown to have a low level of toxicity in humans, with no significant adverse effects reported at normal usage levels. However, some studies have suggested that N-butyl-3,4-dimethylbenzamide may have neurotoxic effects in certain individuals, particularly children. N-butyl-3,4-dimethylbenzamide has also been shown to have a range of physiological effects, including effects on the skin and the respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-3,4-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. However, there are some limitations to its use in laboratory experiments. For example, N-butyl-3,4-dimethylbenzamide may interfere with the behavior of certain insects, which could affect the results of experiments. Additionally, N-butyl-3,4-dimethylbenzamide may have other effects on the environment or other organisms that could affect the results of experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to N-butyl-3,4-dimethylbenzamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than N-butyl-3,4-dimethylbenzamide. Another area of interest is the study of the environmental effects of N-butyl-3,4-dimethylbenzamide and other insect repellents, particularly in aquatic ecosystems. Additionally, there is a need for further research on the potential health effects of N-butyl-3,4-dimethylbenzamide, particularly in vulnerable populations such as children and pregnant women.
In conclusion, N-butyl-3,4-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there are some limitations to its use in laboratory experiments, it remains a valuable tool for researchers studying insect behavior and ecology. Further research is needed to explore new insect repellents and to better understand the potential health and environmental effects of N-butyl-3,4-dimethylbenzamide and other insect repellents.
Synthesemethoden
N-butyl-3,4-dimethylbenzamide can be synthesized by several methods, including the reaction of butylamine with 3,4-dimethylbenzoyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-butyl-3,4-dimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. N-butyl-3,4-dimethylbenzamide has also been studied for its safety and potential toxicity to humans and the environment.
Eigenschaften
IUPAC Name |
N-butyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUHUFGUTRPEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)

![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)


![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)
